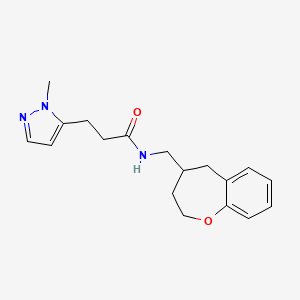![molecular formula C16H17FN2O4 B5617646 (3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5617646.png)
(3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex fluorinated quinolines and piperidine derivatives involves multiple steps, including Michael addition, cyclization, and nucleophilic substitution reactions. For instance, a novel compound similar in complexity was synthesized through Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, demonstrating the intricate steps involved in synthesizing such molecules (Fatma et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography and density functional theory (DFT) calculations. These methods provide insights into the molecule's geometry, electrostatic potential, and vibrational analysis, offering a detailed understanding of its 3D conformation and intermolecular interactions (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of fluorinated quinoline and piperidine derivatives can be explored through their involvement in various chemical reactions, including their potential as intermediates in the synthesis of more complex molecules. For example, derivatives have been used in the synthesis of antimicrobial agents, demonstrating their functional versatility and reactivity (Abdelmohsen, 2018).
properties
IUPAC Name |
3-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-16(23)4-5-19(8-13(16)20)15(22)11-7-18-12-3-2-9(17)6-10(12)14(11)21/h2-3,6-7,13,20,23H,4-5,8H2,1H3,(H,18,21)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLVLLBIMQBIN-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3S,4S)-3,4-dihydroxy-4-methylpiperidine-1-carbonyl]-6-fluoro-1H-quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5617569.png)
![2-methoxy-3-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617572.png)

![N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5617597.png)

![(4S)-3-[2-(2,3-dimethylphenoxy)ethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5617614.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617633.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5617652.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5617659.png)